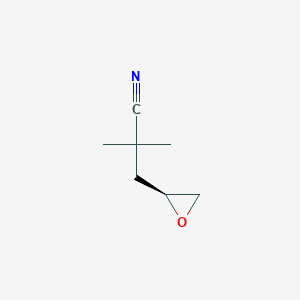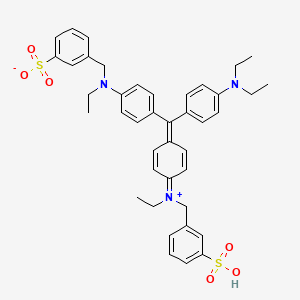![molecular formula C13H10BNO3 B12959755 (2-Phenylbenzo[d]oxazol-6-yl)boronic acid CAS No. 866332-16-3](/img/structure/B12959755.png)
(2-Phenylbenzo[d]oxazol-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylbenzo[d]oxazol-6-yl)boronic acid is an organoboron compound with the molecular formula C13H10BNO3. It is a boronic acid derivative that features a benzo[d]oxazole ring substituted with a phenyl group and a boronic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylbenzo[d]oxazol-6-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenylbenzo[d]oxazol-6-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often facilitated by a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various arylated derivatives .
Aplicaciones Científicas De Investigación
(2-Phenylbenzo[d]oxazol-6-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Phenylbenzo[d]oxazol-6-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. This complex can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid: Another boronic acid derivative with a similar structure but different substitution pattern.
(2-Phenylbenzo[d]oxazol-7-yl)boronic acid: A positional isomer with the boronic acid group at a different position on the benzo[d]oxazole ring.
Uniqueness
(2-Phenylbenzo[d]oxazol-6-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various synthetic applications and research fields.
Propiedades
Número CAS |
866332-16-3 |
|---|---|
Fórmula molecular |
C13H10BNO3 |
Peso molecular |
239.04 g/mol |
Nombre IUPAC |
(2-phenyl-1,3-benzoxazol-6-yl)boronic acid |
InChI |
InChI=1S/C13H10BNO3/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8,16-17H |
Clave InChI |
ZDBJLFSTEWCFQP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)






![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)




